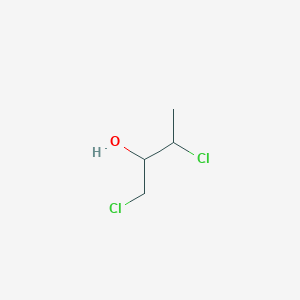

1,3-Dichlorobutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

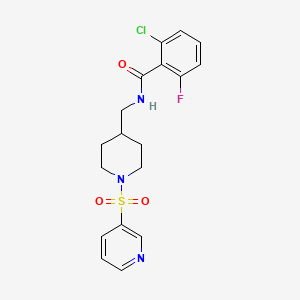

1,3-Dichlorobutan-2-ol is a chemical compound with the molecular formula C4H8Cl2O . It has an average mass of 143.012 Da and a mono-isotopic mass of 141.995224 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The molecule has a density of 1.2±0.1 g/cm^3, a boiling point of 192.4±20.0 °C at 760 mmHg, and a flash point of 93.5±15.8 °C .Physical and Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a density of 1.2±0.1 g/cm^3, a boiling point of 192.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.9±6.0 kJ/mol, and it has a flash point of 93.5±15.8 °C . The compound also has a molar refractivity of 31.7±0.3 cm^3, and a molar volume of 115.6±3.0 cm^3 .Scientific Research Applications

Vibrational Analysis and Conformational Studies

1,3-Dichlorobutan-2-ol has been the subject of vibrational analysis to understand its molecular structure and behavior. Crowder and Smith (1979) investigated its infrared and Raman spectra, comparing it to 1,3-dibromobutane. Their research indicated that this compound exists in fewer conformations than its dibromobutane counterpart, providing insights into its molecular behavior and interactions (Crowder & Smith, 1979).

Reaction Pathways and Synthesis

The compound has been identified as a central intermediate in various synthesis processes. Ikunaka et al. (2002) highlighted its role in the enantioselective synthesis of a compound relevant for anti-AIDS drug development, showcasing its importance in pharmaceutical chemistry (Ikunaka et al., 2002).

Halogen Migration in Organic Compounds

Billups, Kurtz, and Farmer (1970) explored halogen migration in reactions involving dichloroalkanes like this compound. Their study provides valuable information on the chemical behavior and reactivity of this compound under different conditions (Billups et al., 1970).

Electrochemical Reduction and Product Formation

Pritts and Peters (1995) investigated the electrochemical reduction of various dihalobutanes, including this compound, at carbon cathodes. Their research is significant for understanding the electrochemical properties and potential applications of this compound (Pritts & Peters, 1995).

Thermochemical Studies and Molecular Interactions

The thermochemical properties of this compound have been analyzed to understand its enthalpies of combustion and formation. Xu-wu, Jun, and Ri-Heng (1990) conducted such a study, which is crucial for applications in thermochemistry and material science (Xu-wu et al., 1990).

Ion-Transfer Voltammetry

Katano, Tatsumi, and Senda (2004) examined the use of 1,4-dichlorobutane, a related compound, in ion-transfer voltammetry, shedding light on potential electroanalytical applications of this compound (Katano et al., 2004).

Mechanism of Action

Target of Action

It’s structurally similar to chlorobutanol , which is known to have antibacterial and antifungal properties. It’s also used as a preservative in pharmaceuticals .

Mode of Action

As a detergent, Chlorobutanol, a similar compound, disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity

Result of Action

It may achieve this by disrupting their cell membranes, leading to cell lysis .

Biochemical Analysis

Biochemical Properties

1,3-Dichlorobutan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular signaling, leading to changes in gene expression and metabolic activities. For example, exposure to this compound can result in the upregulation or downregulation of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic activities. These threshold effects highlight the importance of dosage considerations in studying the compound’s biochemical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, resulting in altered metabolic pathways. These interactions highlight the compound’s role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, affecting its localization and activity. These transport and distribution mechanisms play a significant role in determining the compound’s cellular effects .

Properties

IUPAC Name |

1,3-dichlorobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c1-3(6)4(7)2-5/h3-4,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWHZEBSWOBIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-72-7 |

Source

|

| Record name | 1,3-dichlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)